molecular formula C3H4ClF B14348209 1-Chloro-3-fluoroprop-1-ene CAS No. 91418-44-9

1-Chloro-3-fluoroprop-1-ene

Cat. No.: B14348209
CAS No.: 91418-44-9
M. Wt: 94.51 g/mol
InChI Key: MAGKSAPDDXBCKR-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoroprop-1-ene is a halogenated alkene with the molecular formula C₃H₄ClF, featuring a chlorine atom at the first carbon and a fluorine atom at the third carbon of the propene backbone (CH₂=CH-CH₂F with Cl substitution). Halogenated propenes like this are typically used as intermediates in organic synthesis, refrigerants, or pharmaceutical precursors. Their reactivity and stability are influenced by the position and number of halogen substituents .

Properties

CAS No.

91418-44-9

Molecular Formula

C3H4ClF

Molecular Weight

94.51 g/mol

IUPAC Name

1-chloro-3-fluoroprop-1-ene

InChI

InChI=1S/C3H4ClF/c4-2-1-3-5/h1-2H,3H2

InChI Key

MAGKSAPDDXBCKR-UHFFFAOYSA-N

Canonical SMILES

C(C=CCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoroprop-1-ene can be synthesized through several methods. One common approach involves the halogenation of propene. For instance, the reaction of propene with chlorine and fluorine under controlled conditions can yield this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the vapor-phase fluorination of chlorinated propene derivatives. This process often uses hydrogen fluoride (HF) as the fluorinating agent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature, pressure, and the presence of a catalyst, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoroprop-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Addition: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Substitution: Products may include 1-iodo-3-fluoroprop-1-ene or 1-chloro-3-iodoprop-1-ene.

    Addition: Hydrogenation can yield 1-chloro-3-fluoropropane.

    Oxidation: Oxidation can produce various oxygenated derivatives depending on the conditions.

Scientific Research Applications

1-Chloro-3-fluoroprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving halogenated alkenes and their biological activities.

    Medicine: Research into the pharmacological properties of halogenated compounds may involve this compound as a reference or starting material.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoroprop-1-ene in chemical reactions involves the interaction of its double bond and halogen atoms with various reagents. The double bond can act as a nucleophile or electrophile, depending on the reaction conditions. The chlorine and fluorine atoms can participate in substitution or elimination reactions, influencing the overall reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-Chloro-3-fluoroprop-1-ene and structurally related halogenated propenes/propanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound (hypothetical) C₃H₄ClF 94.5* Cl at C1, F at C3, double bond C1–C2 N/A Theoretical: Likely moderate reactivity due to single F/Cl; potential intermediate in fluorination reactions.
(E)-1-Chloro-3,3,3-trifluoroprop-1-ene C₃H₂ClF₃ 130.49 Cl at C1, 3F at C3, trans-configuration 102687-65-0 Used as HCFC-1233zd (refrigerant); higher thermal stability due to trifluoromethyl group .
3-Chloro-1,1,1-trifluoropropane C₃H₄ClF₃ 132.51 Cl at C3, 3F at C1 460-35-5 Lab chemical; liquid at room temperature; used in organic synthesis .
3-Chloro-1-propene (Allyl chloride) C₃H₅Cl 76.53 Cl at C3, no fluorine 107-05-1 Industrial solvent; toxic lachrymator; precursor to epichlorohydrin .
2-Chloro-3,3,3-trifluoroprop-1-ene C₃H₂ClF₃ 130.49 Cl at C2, 3F at C3 102687-65-0† Conflicting CAS data; possible isomer of 1-chloro derivative; applications unclear .
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane C₃HClF₇ 186.48 Cl at C1, 7F substituents 422-86-6 High stability; used in fire suppression or specialty cooling systems .

*Estimated molecular weight based on formula.

Structural and Functional Differences

  • Halogen Position and Reactivity :

    • Allyl chloride (3-chloro-1-propene) lacks fluorine, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions) .
    • Trifluorinated compounds (e.g., 3-Chloro-1,1,1-trifluoropropane) exhibit enhanced stability and lipophilicity, favoring use in pharmaceuticals .
    • The (E)-1-Chloro-3,3,3-trifluoroprop-1-ene’s trans-configuration reduces steric hindrance, improving its efficacy as a refrigerant .
  • Thermal and Chemical Stability: Heptafluorinated compounds (e.g., C₃HClF₇) are non-flammable and inert, ideal for high-temperature applications . Allyl chloride’s low molecular weight and simple structure make it volatile (bp ~45°C) but highly toxic .

Limitations and Discrepancies

  • The CAS number 102687-65-0 is ambiguously assigned to both 1- and 2-chloro isomers in and , necessitating verification from authoritative databases.
  • Physical properties (e.g., boiling points) for several compounds are unavailable in the provided evidence, limiting quantitative comparisons.

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